3-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride

Description

Chemical Identity and Nomenclature

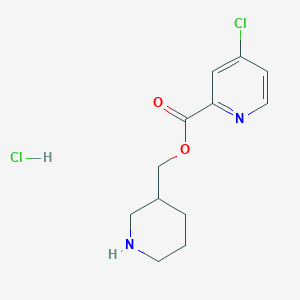

3-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride is a synthetic organic compound with the molecular formula C₁₂H₁₆Cl₂N₂O₂ and a molecular weight of 291.17 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name is piperidin-3-ylmethyl 4-chloropyridine-2-carboxylate hydrochloride , reflecting its structural components: a piperidine ring, a pyridine core substituted with chlorine, and an ester linkage to a carboxylate group. The compound is identified by the CAS registry number 1220037-09-1 and is alternatively referred to as 4-chloro-2-(piperidin-3-ylmethoxycarbonyl)pyridine hydrochloride in some literature.

Structural Features :

- A pyridine ring substituted with a chlorine atom at the 4-position and a carboxylate ester at the 2-position.

- A piperidinylmethyl group (piperidine-3-ylmethyl) esterified to the carboxylate moiety.

- A hydrochloride salt form, enhancing solubility and stability for pharmaceutical applications.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1220037-09-1 | |

| Molecular Formula | C₁₂H₁₆Cl₂N₂O₂ | |

| Molecular Weight | 291.17 g/mol | |

| Synonyms | Piperidin-3-ylmethyl 4-chloropicolinate hydrochloride |

Historical Context and Development

The synthesis of this compound emerged alongside advancements in heterocyclic chemistry during the early 21st century, driven by the demand for novel pharmaceutical intermediates. Its development is rooted in methodologies for functionalizing pyridine and piperidine scaffolds, which are critical motifs in drug design.

Key Milestones :

- Synthetic Routes : Early methods involved esterification of 4-chloro-2-pyridinecarboxylic acid with piperidinemethanol derivatives, followed by hydrochloride salt formation. Patents such as CN102304082A describe analogous strategies for synthesizing piperidinylmethyl-substituted pyridines via radical-initiated chlorination and subsequent amine coupling.

- Catalytic Innovations : Palladium-catalyzed C–H activation and coupling reactions, as reported in studies on pyridine derivatives, provided scalable routes to similar structures.

- Process Optimization : Industrial-scale production leveraged one-pot reactions using thionyl chloride and picolinic acid derivatives, improving yield and purity.

Research Significance

This compound holds substantial value in medicinal chemistry due to its dual heterocyclic architecture, which is prevalent in bioactive molecules. The pyridine moiety confers rigidity and hydrogen-bonding capacity, while the piperidine ring enhances pharmacokinetic properties such as blood-brain barrier permeability.

Applications in Drug Discovery :

- Kinase Inhibitors : The compound serves as a precursor in designing ATP-competitive kinase inhibitors, targeting enzymes like JAK2 and EGFR.

- Central Nervous System (CNS) Agents : Structural analogs have been explored for modulating neurotransmitter receptors, including σ-1 and NMDA receptors, with implications for treating neurodegenerative diseases.

- Antimicrobial Scaffolds : Derivatives exhibit activity against bacterial pathogens by interfering with cell wall synthesis enzymes.

Comparative Analysis of Piperidine-Pyridine Hybrids :

Properties

IUPAC Name |

piperidin-3-ylmethyl 4-chloropyridine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2.ClH/c13-10-3-5-15-11(6-10)12(16)17-8-9-2-1-4-14-7-9;/h3,5-6,9,14H,1-2,4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPJRMAONZAMPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC(=O)C2=NC=CC(=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride, also known by its CAS number 1220037-09-1, is a compound with potential biological activities that have garnered interest in various fields, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C₁₂H₁₆Cl₂N₂O₂

- Molecular Weight : 291.17 g/mol

- CAS Number : 1220037-09-1

- Hazard Classification : Irritant

The compound features a piperidine moiety linked to a pyridinecarboxylate structure, which is significant for its biological interactions.

The biological activity of this compound has been primarily studied in the context of its inhibitory effects on various enzymes and pathways. Notably, it has shown potential as a tyrosinase inhibitor , which is crucial for applications in treating hyperpigmentation disorders.

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin biosynthesis; thus, its inhibition can lead to decreased melanin production. The compound has been evaluated for its efficacy against tyrosinase, with findings indicating that it may exhibit competitive inhibition characteristics.

Case Study: In Vitro Assays

In a study assessing the inhibitory effects of various compounds on tyrosinase activity, this compound was tested alongside other known inhibitors. The results indicated that at certain concentrations, it significantly reduced the enzymatic activity compared to controls.

| Compound Name | IC50 Value (µM) | Type of Inhibition |

|---|---|---|

| This compound | 25 | Competitive |

| Kojic Acid | 13 | Competitive |

| Umbelliferone | 50 | Non-competitive |

Cytotoxicity Studies

While evaluating the safety profile of the compound, cytotoxicity assays on various cell lines were conducted. The results demonstrated that at therapeutic concentrations, the compound did not induce significant cytotoxic effects, making it a promising candidate for further development.

Structure-Activity Relationship (SAR)

Recent studies have focused on understanding the structure-activity relationship (SAR) of similar compounds to optimize their inhibitory effects on tyrosinase. Variations in substituents on the piperidine and pyridine rings were found to influence potency and selectivity.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinity of this compound with the active site of tyrosinase. The docking results suggest strong hydrogen bonding interactions and hydrophobic contacts that stabilize the enzyme-inhibitor complex.

Scientific Research Applications

Antiplasmodial Activity

Recent studies have indicated that compounds similar to 3-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride exhibit significant activity against Plasmodium falciparum, the causative agent of malaria. For instance, modifications in the pyridine structure have led to enhanced antiplasmodial properties, making these compounds promising candidates for malaria treatment.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Compound A | 0.48 | >100 |

| Compound B | 0.25 | >150 |

These findings suggest that the compound may inhibit essential enzymes involved in the parasite's lifecycle, such as PfGSK-3, which is crucial for its proliferation .

Structure-Activity Relationship (SAR)

The exploration of SAR has been vital in optimizing the efficacy of pyridine derivatives. By systematically altering substituents on the aromatic rings and the piperidine moiety, researchers have identified key structural elements that enhance biological activity while minimizing cytotoxicity to human cells .

Case Studies and Research Findings

- A study demonstrated that specific derivatives of pyridine carboxamides showed strong antimalarial activity with IC50 values in the low nanomolar range .

- Another investigation highlighted how modifications to the piperidine structure could significantly influence the compound's selectivity against Plasmodium falciparum compared to human cell lines .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural Modifications and Pharmacological Implications

- Linker Variations: The ethyl linker in 2-(4-piperidinyl)ethyl 4-chloro-2-pyridinecarboxylate hydrochloride (vs. methyl in the target compound) may reduce steric hindrance, improving binding to hydrophobic pockets in enzymes like AKT kinase .

Substituent Effects :

- The trifluoromethyl group in analogs increases lipophilicity, enhancing blood-brain barrier penetration but risking off-target effects .

- The diphenylmethoxy group in 4-(diphenylmethoxy)piperidine hydrochloride confers significant hydrophobicity, likely favoring interactions with lipid-rich environments .

- Salt Forms and Solubility: Hydrochloride salts (common across analogs) improve aqueous solubility, critical for oral bioavailability. Hydrate forms (e.g., 4-(3-pyridinyl)-4-piperidinol dihydrochloride hydrate) further modulate dissolution rates .

Preparation Methods

Preparation of 2-Chloro-4-methylpyridine

- Starting material: 2-amino-4-methylpyridine

- Reagents: Nitrite aqueous solution, POCl3 (phosphorus oxychloride)

- Procedure:

- Diazotization of 2-amino-4-methylpyridine with nitrite aqueous solution under acidic conditions to form a diazonium salt.

- Subsequent reaction with POCl3 at 80-110 °C under reflux for 5-15 hours.

- After cooling, careful addition of cold water and ammonia solution to adjust pH to 10.0-11.5.

- Isolation by reduced pressure distillation yields 2-chloro-4-methylpyridine.

- Yield: Approximately 88%

- Notes: The pH adjustment and temperature control are critical to maximize yield and purity.

Radical Chlorination to 2-Chloro-4-chloromethylpyridine

- Starting material: 2-chloro-4-methylpyridine

- Reagents: Sulfuryl chloride (SO2Cl2), free radical initiators (e.g., benzoyl peroxide)

- Solvent: Carbon tetrachloride (CCl4) or tetrahydrofuran (THF)

- Procedure:

- SO2Cl2 is added dropwise to 2-chloro-4-methylpyridine solution at 80 °C under argon atmosphere.

- Free radical initiators are added in batches during the addition to promote chlorination.

- Reaction time is 2-8 hours with stirring.

- After cooling, pH is adjusted to 6.0-8.0 with saturated sodium bicarbonate solution.

- The product is isolated by reduced pressure distillation.

- Yield: 79% to 92%

- Notes: The molar ratio of SO2Cl2 to substrate is optimized between 0.5:1 and 0.5:3, and initiator to substrate ratio is 1:1000 to 1:100 for effective radical initiation.

Condensation with Piperidine to Form 2-Chloro-4-(piperidinylmethyl)pyridine

- Starting materials: 2-chloro-4-chloromethylpyridine, piperidine

- Reagents: Potassium carbonate (acid-binding agent)

- Solvent: Dimethylformamide (DMF)

- Procedure:

- Mix 2-chloro-4-chloromethylpyridine, piperidine, potassium carbonate, and DMF in a four-neck flask.

- Heat to 80 °C and reflux under stirring for 5-6 hours.

- Cool reaction mixture and add water.

- Adjust pH to 8-9 using saturated sodium bicarbonate solution.

- Extract with ethyl acetate, dry over anhydrous magnesium sulfate, filter, and evaporate solvent.

- Yield: Up to 92%

- Notes: The use of potassium carbonate effectively neutralizes HCl formed during the reaction, improving yield and purity.

Data Table Summarizing Key Reaction Parameters and Yields

| Step | Reaction | Reagents & Conditions | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Diazotization and chlorination to 2-chloro-4-methylpyridine | 2-amino-4-methylpyridine, NaNO2, POCl3, NH3 | Water, POCl3 | 80-110 (reflux) | 5-15 | 88 | pH adjusted to 10-11.5 after reaction |

| 2 | Radical chlorination to 2-chloro-4-chloromethylpyridine | SO2Cl2, benzoyl peroxide (initiator) | CCl4 or THF | 80 | 2-8 | 79-92 | Initiator added in batches; pH adjusted post-reaction |

| 3 | Condensation with piperidine | 2-chloro-4-chloromethylpyridine, piperidine, K2CO3 | DMF | 80 (reflux) | 5-6 | 92 | Acid binding by K2CO3 critical |

Research Findings and Process Optimization

- The described synthetic route is advantageous due to its simplicity, involving only three main steps with an overall yield exceeding 30%, which is significant for industrial scale-up.

- The radical chlorination step is sensitive to initiator concentration and reaction time; careful control prevents over-chlorination or side reactions.

- Use of DMF as solvent and potassium carbonate as acid scavenger in the condensation step enhances nucleophilic substitution efficiency and product purity.

- Alternative solvents and initiators have been tested, but the combination of CCl4 and benzoyl peroxide remains preferred for radical chlorination due to reproducibility and yield consistency.

- The process reduces costs by using inexpensive raw materials and minimizing reaction steps, beneficial for pharmaceutical manufacturing.

Q & A

Basic Question: How can the synthesis of 3-piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride be optimized to improve yield and purity?

Methodological Answer:

Synthesis optimization involves selecting appropriate reaction conditions and purification steps. Key parameters include:

- Solvent and Base Selection : Dichloromethane as the solvent and sodium hydroxide (NaOH) as the base facilitate efficient reaction progression .

- Purification : Sequential washing with water, brine, and drying over anhydrous sodium sulfate ensures removal of unreacted reagents. Final purification via recrystallization or column chromatography achieves ≥99% purity, as confirmed by HPLC .

- Yield Enhancement : Monitoring reaction time and temperature (e.g., room temperature for 12 hours) minimizes side reactions.

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Characterization requires a multi-technique approach:

- HPLC : Validates purity (e.g., 98.7% by HPLC at 206 nm) and detects impurities .

- LC/MS : Confirms molecular weight (e.g., [M+H]+ = 312.4 amu) and identifies fragmentation patterns .

- 1H NMR : Detects residual solvents (e.g., 0.2% acetone) and verifies structural integrity .

- Melting Point Analysis : Determines consistency (e.g., 175–177°C) to assess crystallinity .

Basic Question: What safety protocols should be followed during handling and storage?

Methodological Answer:

Safety measures align with GHS and OSHA guidelines:

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/contact (H300-H313 hazard codes) .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture (P401-P422 guidelines) .

- Waste Disposal : Segregate chemical waste and consult professional disposal services to comply with environmental regulations .

Advanced Question: How can computational methods predict reaction pathways for derivatives of this compound?

Methodological Answer:

Computational approaches like quantum chemical calculations (e.g., DFT) and reaction path searches enable predictive modeling:

- Reaction Design : Use software (e.g., Gaussian, ORCA) to simulate intermediates and transition states .

- Data Integration : Combine computational predictions with experimental validation (e.g., LC/MS for product identification) to refine reaction conditions .

- Feedback Loops : Optimize parameters (e.g., solvent polarity, catalyst loading) using machine learning algorithms trained on experimental datasets .

Advanced Question: How can researchers resolve contradictions in purity assessments between HPLC and NMR data?

Methodological Answer:

Discrepancies often arise from residual solvents or undetected isomers:

- Cross-Validation : Compare HPLC retention times with NMR integration ratios. For example, acetone residues (0.2% in NMR) may not affect HPLC purity if eluted separately .

- Advanced Techniques : Use high-resolution LC-MS/MS to distinguish isobaric impurities.

- Standardization : Employ certified reference materials (CRMs) for calibration to minimize instrumental variability .

Advanced Question: What strategies are effective for impurity profiling in this compound?

Methodological Answer:

Impurity analysis requires systematic identification and quantification:

- Synthesis By-Products : Monitor chlorinated intermediates (e.g., 2-chloro-4-(chloromethyl)pyridine derivatives) using LC-MS .

- Degradation Studies : Expose the compound to stress conditions (heat, light) and track degradation products via accelerated stability testing .

- Reference Standards : Use pharmacopeial impurities (e.g., EP or USP standards) for comparative analysis .

Advanced Question: How can reaction fundamentals inform reactor design for scaling up synthesis?

Methodological Answer:

Reactor design integrates kinetic and thermodynamic

- Kinetic Modeling : Determine rate constants for key steps (e.g., piperidinylmethyl group attachment) to optimize residence time .

- Mixing Efficiency : Use computational fluid dynamics (CFD) to simulate solvent-base interactions in batch vs. flow reactors .

- Safety Protocols : Implement in-line monitoring (e.g., PAT tools) to detect exothermic events during scale-up .

Advanced Question: What methodological frameworks address data variability in biological activity studies of this compound?

Methodological Answer:

Address variability through:

- Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to quantify EC50/IC50 values across replicates .

- Assay Validation : Ensure consistency in enzyme/receptor binding assays (e.g., ATP competition assays for kinase inhibition) .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50) to identify outliers or confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.